1,1,1,2-Tetrabromopropane

Description

Contextualization within Organobromine Chemistry

Organobromine chemistry, the study of organic compounds containing carbon-bromine bonds, is a vast and vital field. epa.gov Organobromine compounds are both naturally occurring and synthetically produced. molbase.comnih.gov In nature, thousands of such compounds have been identified, produced by marine organisms and plants, often serving roles in chemical defense. cpsc.govnih.gov Industrially, organobromides are crucial, with major applications including the manufacture of flame retardants, pharmaceuticals, and agrochemicals. epa.govmdpi.com Polyhalogenated propanes, such as 1,1,1,2-Tetrabromopropane, are a part of this large family. The carbon-bromine bond has a reactivity intermediate between that of organochlorines and organoiodines, offering a balance of stability and reactivity that makes these compounds versatile reagents in organic synthesis. epa.gov

Rationale for Scholarly Investigation of this compound

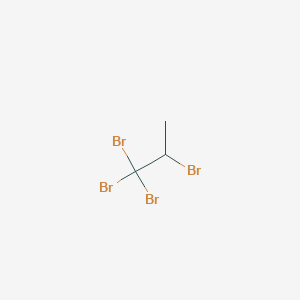

The scholarly interest in this compound stems from its distinct molecular architecture, which presents several avenues for fundamental chemical research. Unlike more symmetrically substituted isomers, its structure (CH₃CHBrCBr₃) offers a unique combination of features:

Asymmetric Structure: The compound possesses a chiral center at the second carbon (C-2), making it an important subject for studies in stereochemistry and the synthesis of enantiomerically pure materials. mdpi.comquora.com The differential interaction of its R- and S-enantiomers with other chiral molecules or biological systems is of fundamental interest.

Reactive Sites: The presence of a tribromomethyl group (-CBr₃) alongside a secondary bromo-substituted carbon creates distinct reactive sites. The CBr₃ group can be involved in radical reactions, while the secondary bromide is susceptible to nucleophilic substitution and elimination reactions.

Synthetic Potential: The compound serves as a potential precursor for synthesizing other complex organic molecules. For instance, controlled dehalogenation could yield various brominated propenes, which are valuable building blocks in organic chemistry. Its structural isomer, 1,1,2,2-tetrabromopropane, is known to undergo dehalogenation with zinc powder to form propyne (B1212725), highlighting the synthetic utility of such polybrominated frameworks. vaia.comscribd.comdoubtnut.com

Physicochemical Studies: As a polyhalogenated alkane, it is a candidate for computational and spectroscopic studies aimed at understanding intramolecular forces, conformational preferences, and the physical effects of heavy atom substitution on molecular properties. acs.orgresearchgate.net

Structural Isomerism and Stereochemical Considerations in Polyhalogenated Alkanes

Polyhalogenated alkanes exhibit extensive structural isomerism, where compounds share the same molecular formula but differ in the arrangement of atoms. For the molecular formula C₃H₄Br₄, several structural isomers exist, including this compound, 1,1,2,2-Tetrabromopropane, and 1,1,2,3-Tetrabromopropane. epa.govnih.govnih.gov Each isomer possesses unique physical and chemical properties due to the different placement of the bromine atoms.

A critical aspect of these molecules is their stereochemistry. This compound is a chiral molecule because the carbon atom at position 2 is bonded to four different groups: a hydrogen atom (-H), a bromine atom (-Br), a methyl group (-CH₃), and a tribromomethyl group (-CBr₃). nih.govquora.com Consequently, it exists as a pair of non-superimposable mirror images known as enantiomers: (R)-1,1,1,2-Tetrabromopropane and (S)-1,1,1,2-Tetrabromopropane. These enantiomers are optically active, rotating plane-polarized light in opposite directions.

In contrast, an isomer like 1,1,2,2-Tetrabromopropane (CH₃CBr₂CHBr₂) is achiral as it lacks a stereocenter and possesses a plane of symmetry. The study of such isomeric differences is fundamental to understanding how structure dictates function and reactivity in organic chemistry. quora.com

Physicochemical Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₄Br₄ | nih.gov |

| Molecular Weight | 359.68 g/mol | molbase.comnih.gov |

| CAS Number | 62127-49-5 | molbase.comnih.gov |

| IUPAC Name | This compound | nih.gov |

| Canonical SMILES | CC(C(Br)(Br)Br)Br | nih.gov |

| Computed XLogP3-AA | 3.8 | nih.gov |

Structure

3D Structure

Properties

CAS No. |

72108-72-6 |

|---|---|

Molecular Formula |

C3H4Br4 |

Molecular Weight |

359.68 g/mol |

IUPAC Name |

1,1,1,2-tetrabromopropane |

InChI |

InChI=1S/C3H4Br4/c1-2(4)3(5,6)7/h2H,1H3 |

InChI Key |

DNDPPWHDBXKSGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(Br)(Br)Br)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1,1,2 Tetrabromopropane

Regioselective and Stereoselective Bromination of Unsaturated Hydrocarbon Precursors

The synthesis of a specific constitutional isomer like 1,1,1,2-tetrabromopropane hinges on achieving high regioselectivity in the addition of bromine across a triple bond. However, the electronic properties of alkynes like propyne (B1212725) inherently direct the reaction towards a different regioisomer.

Halogenation of Alkyne Substrates (e.g., Propyne)

The reaction of propyne with an excess of bromine (Br₂) in an inert solvent, such as carbon tetrachloride, is a classic example of electrophilic addition. This reaction proceeds in a stepwise manner. In the first step, one molecule of bromine adds across the triple bond to form a dibromoalkene intermediate, 1,2-dibromopropene. brainly.in The subsequent addition of a second molecule of bromine to this intermediate leads to the final tetrabrominated product.

The established outcome of this reaction is the formation of 1,1,2,2-tetrabromopropane. brainly.insarthaks.comyoutube.com The reaction is typically represented as:

CH₃C≡CH + 2Br₂ → CH₃CBr₂CHBr₂

Several sources confirm that this reaction results in 1,1,2,2-tetrabromopropane, sometimes with specific yield information, such as 27%. sarthaks.comyoutube.com There is a conspicuous absence of reliable reports detailing the formation of this compound from propyne via this method.

Electrophilic Addition Mechanisms in Tetrabromopropane Formation

The mechanism of electrophilic addition of bromine to an unsymmetrical alkyne like propyne governs the regiochemical outcome. The process is initiated by the attack of the π electrons of the triple bond on a bromine molecule, which acts as an electrophile. This leads to the formation of a cyclic bromonium ion intermediate or a vinyl cation.

In the case of propyne, the initial addition of bromine leads to 1,2-dibromopropene. The subsequent addition of bromine to this alkene intermediate is also an electrophilic addition. The formation of the final product, 1,1,2,2-tetrabromopropane, can be explained by considering the stability of the carbocation intermediate formed during the second addition. The bromine atoms already present on the double bond influence the regioselectivity of the second addition, leading to the observed product. The formation of a gem-dibromo group at the C2 position is favored. The alternative formation of a tribromomethyl group (as required for this compound) would involve a less stable carbocation intermediate and is therefore not the preferred reaction pathway.

Alternative Synthetic Pathways and Functional Group Interconversions

Given the challenges in controlling the regioselectivity of propyne bromination to produce this compound, one might consider alternative synthetic strategies. These could theoretically involve:

Radical Halogenation: Free radical bromination of a suitable propane (B168953) derivative could potentially lead to the desired product, but controlling the position of bromination on a saturated hydrocarbon is notoriously difficult and typically results in a mixture of isomers.

Functional Group Interconversion: Starting with a precursor that already has the desired carbon skeleton and appropriate functional groups that can be converted to bromine atoms. For instance, the conversion of hydroxyl or carbonyl groups to bromides.

Despite these theoretical possibilities, a search of the chemical literature does not provide established or optimized protocols for the synthesis of this compound through these alternative routes.

Optimization of Reaction Conditions and Yield Enhancement Strategies

For any synthetic transformation, optimization of reaction conditions is crucial to maximize the yield and purity of the desired product. Key parameters that are typically varied include:

| Parameter | Potential Influence on Reaction Outcome |

| Temperature | Can affect reaction rate and selectivity. Lower temperatures might favor a specific kinetic product, though this is not documented for the formation of this compound. |

| Solvent | The polarity of the solvent can influence the stability of intermediates and transition states, potentially altering the regioselectivity. |

| Concentration | Can impact reaction kinetics and the potential for side reactions. |

| Reaction Time | Ensuring the reaction proceeds to completion without significant decomposition of the product. |

While these principles of reaction optimization are general, their specific application to enhance the yield of this compound from propyne cannot be detailed due to the lack of reported successful syntheses. Research efforts in similar reactions often focus on improving the yield of the thermodynamically favored product, which in this case is 1,1,2,2-tetrabromopropane.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1,1,1,2 Tetrabromopropane

Dehalogenation Reactions Leading to Unsaturated Hydrocarbons

Polyhalogenated alkanes such as 1,1,1,2-tetrabromopropane are susceptible to dehalogenation reactions, particularly when treated with reducing agents. These reactions involve the removal of halogen atoms and the concurrent formation of carbon-carbon multiple bonds, providing a synthetic route to unsaturated hydrocarbons.

CH₃CH(Br)C(Br)₃ + 2 Zn → CH₃C≡CH + 2 ZnBr₂

This reaction proceeds via a reductive elimination mechanism where the zinc metal acts as a two-electron reducing agent, facilitating the removal of all four bromine atoms and the formation of two new π-bonds.

The conversion of this compound to propyne (B1212725) involves a stepwise elimination process targeting both geminal (bromines on the same carbon) and vicinal (bromines on adjacent carbons) positions.

Initial Dehalogenation: The reaction likely initiates with the elimination of two bromine atoms to form a brominated alkene intermediate. This could occur via the removal of the vicinal bromines from C1 and C2, or the removal of two geminal bromines from C1. The reaction with zinc on a vicinal dibromide proceeds through an anti-elimination pathway, forming an alkene.

Formation of a Vinylic Dibromide: The initial elimination would likely yield a mixture of vinylic dibromide intermediates, such as 1,1-dibromopropene or 1,2-dibromopropene.

Second Dehalogenation: The resulting vinylic halide is then subjected to a second dehalogenation step. The removal of the remaining two bromine atoms by zinc generates the carbon-carbon triple bond, yielding the final propyne product. This double elimination sequence is a common strategy for alkyne synthesis from tetrahaloalkanes.

Nucleophilic Substitution Reactivity at Brominated Carbon Centers

Nucleophilic substitution in this compound is complex due to the presence of two different types of brominated carbon centers and significant steric hindrance. The feasibility of SN1 versus SN2 pathways depends on which carbon is targeted.

Reactivity at C1: The C1 carbon is bonded to three bromine atoms. This creates extreme steric hindrance, effectively blocking the backside attack required for an SN2 mechanism. libretexts.orglibretexts.orgchemistrysteps.com Therefore, SN2 reactions at this position are highly unlikely. An SN1 reaction is also improbable as it would require the formation of a highly unstable carbocation, destabilized by the strong inductive effect of the two remaining bromine atoms.

Reactivity at C2: The C2 carbon is a secondary center. In principle, it could undergo either SN1 or SN2 reactions. ncert.nic.in However, an SN2 reaction would be slow due to the steric bulk of the adjacent -CBr₃ group and the methyl group. youtube.com An SN1 reaction would require the formation of a secondary carbocation, which is only moderately stable and its formation would be the slow, rate-determining step. ck12.org

Given these factors, nucleophilic substitution reactions on this compound are generally difficult to achieve. Under conditions that might favor substitution (e.g., using a strong base as a nucleophile), elimination reactions (dehydrobromination) are often the dominant competing pathway.

Table 1: Influence of Steric Hindrance on Relative Rates of SN2 Reactions

| Substrate Type | Example | Relative Rate | Rationale for this compound Context |

| Methyl | CH₃-Br | ~2000 | - |

| Primary (1°) | CH₃CH₂-Br | ~40 | - |

| Secondary (2°) | (CH₃)₂CH-Br | 1 | The C2 position is a secondary center, suggesting a very slow SN2 rate. |

| Tertiary (3°) | (CH₃)₃C-Br | ~0 | The C1 position is sterically analogous to a tertiary center, making SN2 reactions non-viable. |

Note: The relative rates are approximate values to illustrate the trend.

Radical Reaction Pathways Involving the Chemical Compound

Radical reactions are typically initiated by heat or ultraviolet (UV) light and proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org For this compound, the most likely initiation event is the homolytic cleavage of the weakest bond in the molecule.

Comparing average bond dissociation energies (BDEs) shows that C-Br bonds are significantly weaker than C-H or C-C bonds, making them the most probable sites for initial cleavage. quora.comlibretexts.org

Table 2: Average Bond Dissociation Energies (BDE)

| Bond Type | Average BDE (kJ/mol) | Implication for this compound |

| C-H (primary) | ~422 | Stronger than C-Br bonds. |

| C-H (secondary) | ~413 | Stronger than C-Br bonds. |

| C-C | ~346 | Stronger than C-Br bonds. |

| C-Br | ~285 | Weakest bond type in the molecule; most likely site for radical initiation. |

Note: Values are approximate and can vary depending on the specific molecular structure.

Initiation: The reaction begins with the homolytic fission of a C-Br bond upon exposure to heat or light, generating a carbon-centered radical and a bromine radical.

CH₃CH(Br)C(Br)₃ + energy → CH₃CH(Br)Ċ(Br)₂ + Br• (or CH₃ĊHC(Br)₃ + Br•)

Cleavage of the C2-Br bond is also possible, but the C1-Br bonds may be slightly weaker due to the cumulative electron-withdrawing effects of the other geminal bromines.

Propagation: The generated radicals can then participate in a series of chain-propagating steps. For example, a bromine radical can abstract a hydrogen atom, preferentially from the secondary carbon (C2) to form a more stable secondary radical.

CH₃CH(Br)C(Br)₃ + Br• → CH₃Ċ(Br)C(Br)₃ + HBr

The resulting carbon radical can then react with another molecule or undergo rearrangement or elimination.

Termination: The reaction concludes when two radical species combine, forming a stable, non-radical product.

Thermal and Photolytic Transformations of this compound

The application of heat (thermolysis) or UV light (photolysis) provides the energy required to initiate chemical changes in this compound, primarily through the radical pathways described above.

Photolytic Transformations: Photolysis involves the absorption of light, leading to the breaking of chemical bonds. ucla.edu In this compound, the C-Br bond is the most likely to undergo photolytic cleavage due to its lower bond dissociation energy compared to C-H and C-C bonds. This process, known as reductive debromination, is a key degradation pathway for many polybrominated compounds. polyu.edu.hkepa.gov The initial cleavage generates radicals that can drive further reactions, such as hydrogen abstraction and elimination.

Sophisticated Spectroscopic Characterization Techniques for 1,1,1,2 Tetrabromopropane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the precise connectivity of atoms in a molecule. For 1,1,1,2-tetrabromopropane, both proton (¹H) and carbon-13 (¹³C) NMR, along with multi-dimensional experiments, would provide definitive structural information.

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting two distinct signals corresponding to the two different proton environments: the methyl (-CH₃) group and the methine (-CH) group.

The protons of the methyl group (C3) are chemically equivalent and would give rise to a single resonance. This signal would be split into a doublet by the single adjacent proton on C2. The methine proton at C2 is unique and would be split into a quartet by the three equivalent protons of the methyl group.

The chemical shifts of these protons are influenced by the electronegativity of the neighboring bromine atoms. The methine proton, being directly attached to a carbon bearing a bromine atom and adjacent to a carbon with three bromine atoms, would be significantly deshielded and is expected to appear at a lower field (higher ppm value). Conversely, the methyl protons are further from the electron-withdrawing bromine atoms and would resonate at a higher field (lower ppm value).

Predicted ¹H NMR Data for this compound:

| Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ | ~2.5 - 3.0 | Doublet | ~7 |

| -CH | ~5.0 - 5.5 | Quartet | ~7 |

Note: These are estimated values based on the analysis of similar halogenated propanes. Actual experimental values may vary.

The coupling constant, J, represents the interaction between the methine and methyl protons and is expected to be in the typical range for vicinal coupling in acyclic systems. The reciprocal nature of this coupling means that the splitting observed in the doublet and the quartet would have the same J value.

A proton-decoupled ¹³C NMR spectrum of this compound would display three distinct signals, one for each of the carbon atoms in the propane (B168953) chain, as they are all in unique chemical environments.

The carbon atom C1, bonded to three bromine atoms, would be the most deshielded and is predicted to have the largest chemical shift. The C2 carbon, bonded to one bromine atom, would also be significantly deshielded but to a lesser extent than C1. The C3 methyl carbon, being the furthest from the electronegative bromine atoms, would be the most shielded and appear at the highest field (lowest ppm value).

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (-CBr₃) | ~40 - 50 |

| C2 (-CHBr) | ~55 - 65 |

| C3 (-CH₃) | ~20 - 30 |

Note: These are estimated values. The significant downfield shift for C1 and C2 is due to the strong electron-withdrawing effect of the bromine atoms.

To further confirm the structure of this compound, a variety of multi-dimensional NMR experiments could be employed.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would show a cross-peak connecting the signals of the methine proton and the methyl protons, definitively establishing their scalar coupling and thus their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment would correlate the proton signals with their directly attached carbon atoms. It would show a correlation between the methine proton signal and the C2 carbon signal, and another correlation between the methyl proton signals and the C3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals longer-range couplings (typically 2-3 bonds). For this compound, correlations would be expected between the methyl protons and both C2 and C1, and between the methine proton and both C3 and C1. This would provide unambiguous confirmation of the carbon skeleton and the placement of the substituents.

Vibrational Spectroscopy (Infrared and Raman) for Structural Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra are expected to be characterized by absorptions corresponding to the stretching and bending of C-H, C-C, and C-Br bonds.

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H stretching (methyl and methine) | 2950 - 3050 | Medium | Medium |

| C-H bending (methyl and methine) | 1350 - 1470 | Medium-Strong | Weak |

| C-C stretching | 900 - 1200 | Weak | Medium-Strong |

| C-Br stretching | 500 - 700 | Strong | Strong |

The C-Br stretching vibrations are expected to be particularly prominent in both the IR and Raman spectra and would appear in the fingerprint region. The presence of multiple bromine atoms would likely result in several strong bands in this region. The symmetric vibrations, such as the symmetric C-Br stretch, are expected to be strong in the Raman spectrum, while the asymmetric stretches would be more intense in the IR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₃H₄Br₄), the exact mass of the molecular ion can be calculated. Due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

The molecular ion peak ([M]⁺) will appear as a cluster of peaks due to the different combinations of bromine isotopes. The most abundant peaks in this cluster would correspond to the ions containing two ⁷⁹Br and two ⁸¹Br atoms.

Predicted HRMS Data for this compound:

| Ion | Calculated Exact Mass (Da) |

| [C₃H₄⁷⁹Br₄]⁺ | 355.7046 |

| [C₃H₄⁷⁹Br₃⁸¹Br]⁺ | 357.7026 |

| [C₃H₄⁷⁹Br₂⁸¹Br₂]⁺ | 359.7005 |

| [C₃H₄⁷⁹Br⁸¹Br₃]⁺ | 361.6985 |

| [C₃H₄⁸¹Br₄]⁺ | 363.6964 |

The fragmentation pattern in the mass spectrum would be expected to involve the loss of bromine atoms and cleavage of the carbon-carbon bonds. Common fragments would likely include [M-Br]⁺, [C₃H₄Br₃]⁺, and smaller fragments resulting from further bond cleavages. The isotopic pattern of each bromine-containing fragment would be a key diagnostic feature.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. If a structure were to be determined, it would provide invaluable experimental data to compare with theoretical calculations and the interpretations from other spectroscopic methods. The data would include the unit cell dimensions, space group, and the atomic coordinates of each atom in the asymmetric unit.

Other Spectroscopic Probes for Molecular Structure and Dynamics

While Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide foundational structural information, a deeper understanding of the molecular architecture and dynamic behavior of this compound can be achieved through other sophisticated spectroscopic techniques. Mass spectrometry and Raman spectroscopy, in particular, offer complementary insights into its elemental composition, fragmentation patterns, and vibrational modes.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. creative-proteomics.comlibretexts.org Although a specific mass spectrum for this compound is not widely available in public spectral databases, its fragmentation behavior can be predicted based on the established principles of mass spectrometry and the known behavior of halogenated alkanes. docbrown.infodocbrown.info

Upon electron ionization, the this compound molecule is expected to form a molecular ion ([M]• ⁺). A key characteristic of bromine-containing compounds in mass spectrometry is the distinctive isotopic pattern caused by the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. docbrown.infodocbrown.info This results in a series of peaks for the molecular ion and any bromine-containing fragments that are separated by 2 mass-to-charge units (m/z) and have nearly equal intensities. Given the presence of four bromine atoms in this compound, the molecular ion region would exhibit a characteristic quintet pattern (M, M+2, M+4, M+6, M+8).

The primary fragmentation pathways for the molecular ion of this compound are expected to involve the cleavage of carbon-carbon and carbon-bromine bonds. The C-Br bond is weaker than the C-C bond and is therefore a likely point of initial fragmentation. The loss of a bromine radical (•Br) would result in a prominent fragment ion. Subsequent fragmentation could involve the loss of additional bromine atoms or small neutral molecules like HBr.

Predicted Fragmentation Pattern of this compound:

[C₃H₄Br₄] •⁺ (Molecular Ion): The molecular ion peak would be observed as a cluster of peaks due to the bromine isotopes.

[C₃H₄Br₃]⁺: This fragment would arise from the loss of a single bromine atom. This is anticipated to be a significant peak in the spectrum.

[CBr₃]⁺: Fission of the C1-C2 bond could yield this stable tribromomethyl cation.

[CH₃CHBr]⁺: This fragment could also be formed from the cleavage of the C1-C2 bond.

[Br]⁺ and [Br₂]⁺: Ions corresponding to bromine itself may also be detected.

An interactive data table presenting the predicted major fragments in the electron ionization mass spectrum of this compound is provided below.

| Predicted Fragment Ion | Chemical Formula | Key Fragmentation Pathway |

| Molecular Ion Cluster | [C₃H₄Br₄]⁺ | Initial ionization of the molecule |

| M-Br Cluster | [C₃H₄Br₃]⁺ | Loss of a bromine radical |

| Tribromomethyl Cation | [CBr₃]⁺ | Cleavage of the C1-C2 bond |

| Bromomethyl Cation | [CH₂Br]⁺ | Rearrangement and fragmentation |

| Propargyl Cation | [C₃H₃]⁺ | Loss of all bromine atoms and hydrogen |

Raman Spectroscopy

The Raman spectrum of this compound would be characterized by several key vibrational modes:

C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds in the methyl (CH₃) and methine (CH) groups would appear in the high-frequency region of the spectrum, typically between 2900 and 3000 cm⁻¹.

C-C Stretching: The stretching vibration of the carbon-carbon single bond is expected in the region of 800-1200 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching modes are expected at lower frequencies, generally in the range of 500-700 cm⁻¹. Given the presence of multiple C-Br bonds, a series of bands in this region would be anticipated.

Deformation and Bending Modes: A variety of bending and deformation modes (e.g., CH₃ and CH bending, C-C-Br bending) would populate the fingerprint region of the spectrum (below 1500 cm⁻¹), providing a unique spectral signature for the molecule.

An interactive data table summarizing the predicted Raman active vibrational modes for this compound is presented below.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

| C-H Stretch | 2900 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the methyl and methine groups. |

| CH₃/CH Bend | 1350 - 1470 | Bending and deformation modes of the methyl and methine groups. |

| C-C Stretch | 800 - 1200 | Stretching of the carbon-carbon single bond. |

| C-Br Stretch | 500 - 700 | Stretching vibrations of the carbon-bromine bonds. |

| Skeletal Bending | < 500 | Bending and torsional modes of the molecular skeleton. |

Computational Chemistry and Theoretical Investigations of 1,1,1,2 Tetrabromopropane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular energies, geometries, and other electronic properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the ground-state geometry and conformational landscape of molecules like 1,1,1,2-Tetrabromopropane.

Conformational analysis of this molecule involves studying the rotation around the central Carbon-Carbon bond. This rotation gives rise to different spatial arrangements of the atoms, known as conformers, each with a distinct potential energy. DFT calculations can map out the potential energy surface associated with this rotation, identifying energy minima that correspond to stable conformers (e.g., gauche and anti forms) and energy maxima that represent the barriers to rotation between them. The relative energies of these conformers determine their population distribution at a given temperature, which in turn influences the macroscopic properties of the compound.

Table 1: Illustrative DFT-Calculated Conformational Data

| Conformer | Dihedral Angle (Br-C-C-Br) | Relative Energy (kJ/mol) | Computational Method |

|---|---|---|---|

| Anti | ~180° | 0.0 (Reference) | B3LYP/6-311G(d,p) |

| Gauche | ~60° | +5.2 | B3LYP/6-311G(d,p) |

| Transition State | ~120° | +15.8 | B3LYP/6-311G(d,p) |

Note: The data in this table is hypothetical and serves to illustrate the typical output of DFT calculations for conformational analysis. Specific published data for this compound is not available.

Ab initio ("from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. These methods are highly accurate for calculating fundamental energetic properties like Bond Dissociation Energies (BDEs).

The BDE is the enthalpy change required to homolytically cleave a bond, forming two radicals. libretexts.org For this compound, ab initio calculations can determine the energy required to break each of its unique C-H, C-C, and C-Br bonds. This is achieved by calculating the energies of the parent molecule and the resulting radical fragments; the difference yields the BDE. libretexts.orgstackexchange.com These values are critical for predicting the molecule's thermal stability and the likely pathways for its decomposition or reaction, as the weakest bond is typically the first to break.

Table 2: Typical Bond Dissociation Energies (BDEs) Relevant to Brominated Alkanes

| Bond Type | Typical BDE (kJ/mol) | Significance |

|---|---|---|

| Primary C-H | ~410-420 | High energy required for cleavage. |

| Secondary C-H | ~400 | Slightly weaker than primary C-H bonds. |

| C-C | ~350-370 | Cleavage leads to fragmentation of the carbon skeleton. |

| C-Br | ~280-300 | Often the weakest bond in bromoalkanes, indicating a likely site of initial reaction. |

Note: Values are generalized from literature for various alkanes and bromoalkanes and provide context for what would be expected for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes electronic structure, Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. MD simulations use classical mechanics and a "force field"—a set of parameters describing the potential energy of the system—to simulate molecular motion. mdpi.com

For this compound, MD simulations can provide insights into its dynamic behavior. By simulating a large ensemble of molecules, MD can explore the conformational landscape, revealing the transitions between different conformers and their relative populations. rsc.org Furthermore, these simulations are invaluable for studying intermolecular interactions. By placing the molecule in a simulated solvent or in a condensed phase with other molecules of its kind, MD can calculate properties like the radial distribution function, which describes how the molecules arrange themselves with respect to one another. This is crucial for understanding liquid structure, solvation properties, and transport phenomena like diffusion. chemrxiv.orgchemrxiv.org

Quantitative Structure-Property Relationship (QSPR) Modeling Applied to Brominated Propane (B168953) Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. mdpi.com The fundamental assumption is that the structure of a molecule dictates its properties. nih.gov

In a QSPR study, molecular descriptors—numerical values that encode structural information—are calculated for a series of related compounds, such as various brominated propanes. These descriptors can represent constitutional, topological, geometric, or electronic features. Statistical methods, like multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a mathematical model that links these descriptors to a specific property (e.g., boiling point, viscosity, surface tension). imist.ma

Once a robust QSPR model is developed and validated, it can be used to predict the properties of new or untested compounds like this compound, simply by calculating its molecular descriptors and inputting them into the model. This approach is highly efficient for screening large numbers of compounds and prioritizing experimental work. imist.manih.gov

Reaction Mechanism Elucidation through Computational Transition State Theory

Understanding how a chemical reaction occurs requires characterizing the transition state—the highest energy point along the reaction pathway that connects reactants to products. github.io Computational Transition State Theory (TST) is a cornerstone for elucidating reaction mechanisms. wikipedia.org

Using quantum chemical methods like DFT, researchers can locate the geometry of the transition state, which is a first-order saddle point on the potential energy surface. github.io From the energies of the reactants and the transition state, the activation energy (reaction barrier) can be calculated. libretexts.org This barrier is a key determinant of the reaction rate. For this compound, TST could be applied to study potential reactions such as dehydrobromination (the elimination of HBr). By calculating the barriers for different possible elimination pathways, computational chemists can predict which products are most likely to form and under what conditions, providing a detailed, molecular-level picture of the reaction mechanism.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are essential for predicting and interpreting spectroscopic data. olemiss.edu By calculating the electronic and vibrational energy levels of a molecule, it is possible to simulate its various spectra.

Ab initio and DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The computed frequencies and intensities help in assigning the spectral features of experimentally obtained data. Similarly, these methods can calculate Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants by determining the magnetic shielding around each nucleus. These predicted spectra are invaluable for confirming the structure of a synthesized compound or identifying an unknown substance. nih.gov For this compound, theoretical predictions of its ¹H and ¹³C NMR spectra, as well as its IR spectrum, would serve as a crucial reference for its experimental characterization. researchgate.net

Strategic Applications of 1,1,1,2 Tetrabromopropane in Advanced Organic Synthesis

Precursor in Alkyne Synthesis and Related Unsaturated Compounds

The synthesis of alkynes through the double dehydrohalogenation of polyhaloalkanes is a fundamental transformation in organic chemistry. This process typically involves the elimination of two equivalents of hydrogen halide (H-X) from a substrate using a strong base, resulting in the formation of a carbon-carbon triple bond. Generally, vicinal dihalides (halogens on adjacent carbons) or geminal dihalides (halogens on the same carbon) serve as the precursors for this reaction. chemistrysteps.comyoutube.comyoutube.com

The structure of 1,1,1,2-Tetrabromopropane, featuring both geminal bromines on C1 and a vicinal bromine on C2, theoretically makes it a suitable substrate for conversion into a bromo-substituted propyne (B1212725) through controlled double dehydrohalogenation. The reaction would proceed via two successive E2 (elimination, bimolecular) reactions. chemistrysteps.comlibretexts.org A strong base is required to abstract a proton and induce the elimination of a bromide ion, first forming a bromo-substituted alkene intermediate, which then undergoes a second elimination to yield the alkyne. youtube.com

Commonly used reagents for this type of transformation are strong bases, often in excess to ensure the reaction proceeds to completion. youtube.com While specific studies employing this compound were not found, the general conditions for such reactions are well-established.

Table 1: General Conditions for Double Dehydrohalogenation Reactions

| Base | Solvent | Temperature | Notes |

|---|---|---|---|

| Sodium amide (NaNH₂) | Liquid Ammonia (NH₃) | Low Temperatures | Highly effective for terminal and internal alkynes. An aqueous workup is often required. chemistrysteps.comlibretexts.org |

| Potassium hydroxide (KOH) | Ethanol or Methanol | High Temperatures | Can be effective, but high temperatures may be hazardous with volatile alkynes. google.com |

The expected product from the double dehydrohalogenation of this compound would likely be a dibromopropyne isomer or, with further reaction, potentially other unsaturated species. However, without specific experimental data, the precise reaction pathway and product distribution remain theoretical.

Role as a Building Block in Complex Molecular Architectures

The incorporation of small, functionalized molecules as building blocks is a cornerstone of synthesizing complex molecular architectures. Halogenated compounds, in particular, are valuable due to their ability to participate in a wide array of coupling and substitution reactions.

Despite this general utility of halogenated alkanes, a review of the available literature does not provide specific examples of this compound being utilized as a foundational building block in the total synthesis of natural products or other complex molecular structures. Its potential lies in its polybrominated nature, which could allow for sequential, site-selective reactions to build molecular complexity, but this has not been demonstrated in published research.

Derivatization to Specialty Organic Reagents

Alkyl halides are frequently converted into other classes of compounds or specialty reagents. A prominent example is the formation of organometallic reagents, such as Grignard or organolithium reagents, which are powerful nucleophiles used for creating new carbon-carbon bonds.

However, there is no specific information in the scientific literature detailing the derivatization of this compound into specialty organic reagents. The presence of multiple bromine atoms and an acidic alpha-hydrogen could lead to complex side reactions, potentially complicating its conversion into a stable and useful organometallic or other specialty reagent.

Potential in Polymer Chemistry and Materials Science

Brominated compounds are of significant interest in materials science, primarily for their application as flame retardants. wikipedia.orgduke.edumst.dk These compounds can be incorporated into polymers either as additives (mixed into the polymer) or as reactive flame retardants (chemically bonded to the polymer backbone). mst.dk Their efficacy stems from the ability to release bromine radicals at high temperatures, which interrupt the radical chain reactions of combustion in the gas phase. mst.dk

While the high bromine content of this compound suggests it could theoretically function as a flame retardant or a precursor to one, there is no documented use of this specific compound for this purpose in the reviewed literature. A single patent mentions this compound within a long list of potential inert alkylhalide solvents for a nitration reaction, not as a reactive component or material precursor. googleapis.com The applications of other brominated molecules, such as Tetrabromobisphenol A (TBBPA), are well-documented, but this utility has not been extended to this compound in published research. wikipedia.org

Environmental Fate, Transport, and Degradation Pathways of 1,1,1,2 Tetrabromopropane

Abiotic Transformation Processes in Aquatic and Atmospheric Compartments

Abiotic degradation, occurring without the intervention of living organisms, plays a critical role in the transformation of 1,1,1,2-Tetrabromopropane in the environment. The primary mechanisms are hydrolysis in aquatic systems and photolysis and oxidation in the atmosphere.

Hydrolysis is a chemical transformation process in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenoalkanes like this compound, this typically involves a nucleophilic substitution reaction where a water molecule or a hydroxide ion acts as the nucleophile, attacking the electron-deficient carbon atom bonded to a bromine atom. algoreducation.comyoutube.com This results in the replacement of the bromine atom with a hydroxyl group, forming an alcohol and releasing a bromide ion. youtube.comperlego.com

The reaction can be generalized as: R-Br + H₂O → R-OH + H⁺ + Br⁻ or R-Br + OH⁻ → R-OH + Br⁻

The rate and mechanism of hydrolysis are significantly influenced by the structure of the halogenoalkane. algoreducation.com The carbon atom attached to the bromine at the C-2 position is a secondary carbon, while the carbon at the C-1 position is a quaternary carbon (as it is bonded to three bromine atoms and one carbon). Hydrolysis at the secondary carbon (C-2) would likely proceed via an Sₙ2 mechanism in neutral water or an Sₙ1 mechanism if a stable secondary carbocation can be formed. The C-Br bonds at the C-1 position are less likely to undergo direct nucleophilic substitution due to steric hindrance from the three bulky bromine atoms. However, the presence of multiple electron-withdrawing bromine atoms can influence the reactivity of the entire molecule.

Based on studies of similar polyhalogenated alkanes, the hydrolysis of this compound is expected to be a slow process. The C-Br bond is the weakest of the carbon-halogen bonds (excluding C-I), making bromoalkanes more reactive to hydrolysis than their chloro- or fluoro- analogs. algoreducation.com

Table 1: Comparison of Hydrolysis Mechanisms for Halogenoalkanes

| Halogenoalkane Type | Primary Mechanism | Relative Rate | Notes |

|---|---|---|---|

| Primary (e.g., 1-bromobutane) | Sₙ2 | Slow | A single concerted step involving the nucleophile and the substrate. algoreducation.com |

| Secondary (e.g., 2-bromobutane) | Sₙ1 / Sₙ2 | Intermediate | A mix of mechanisms is possible, depending on the solvent and conditions. |

This table is generated based on general principles of organic chemistry for illustrative purposes.

In the atmosphere, this compound is subject to degradation by photolysis and oxidation, primarily initiated by hydroxyl radicals (OH). oup.com

Photolytic Degradation (Photolysis): Photolysis is the breakdown of a chemical compound by photons. ucla.edu For brominated alkanes, this process typically involves the absorption of ultraviolet (UV) radiation, which provides the energy to break the C-Br bond, a process known as homolytic cleavage. ucla.edunih.gov This generates a bromine radical (Br•) and an organic radical (R•). libretexts.org

The chain initiation step can be represented as: CH₃-C(Br)₂-CHBr₂ + hν → CH₃-C(Br)₂-CHBr• + Br•

These highly reactive radicals can then participate in a series of chain reactions, contributing to further degradation. libretexts.orgpurdue.edu Photolysis is expected to be a more significant degradation pathway for brominated and iodinated alkanes compared to chlorinated or fluorinated ones, as the C-Br bond is weaker and can be broken by tropospherically available UV radiation. oup.com

Atmospheric Oxidation: The dominant degradation pathway for most alkanes and haloalkanes in the troposphere is oxidation initiated by reaction with photochemically produced hydroxyl radicals (•OH). oup.comucr.eduresearchgate.net The reaction proceeds via hydrogen abstraction from a C-H bond, forming water and a haloalkyl radical. nih.gov

For this compound, hydrogen abstraction can occur from either the methyl group (C-3) or the C-2 position: CH₃-CBr₂-CHBr₂ + •OH → •CH₂-CBr₂-CHBr₂ + H₂O CH₃-CBr₂-CHBr₂ + •OH → CH₃-CBr₂-C•Br₂ + H₂O

Studies on bromoethane suggest that hydrogen abstraction from the carbon atom already bonded to a halogen (the α-carbon) is often the most energetically favored pathway. nih.gov The resulting haloalkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). This peroxy radical can then undergo further reactions, leading to the formation of various degradation products such as hydroperoxides, alcohols, aldehydes, and brominated carbonyl compounds like bromoacetyl halides. oup.com The atmospheric lifetime of a haloalkane is largely determined by the rate of its reaction with OH radicals. For example, the atmospheric half-life of 1-bromopropane due to this process is estimated to be around 14 days. cdc.gov

Table 2: Estimated Atmospheric Lifetimes of Similar Halogenated Alkanes

| Compound | Primary Atmospheric Sink | Estimated Half-Life | Reference |

|---|---|---|---|

| 1-Bromopropane | Reaction with OH radicals | 14 days | cdc.gov |

| Bromoethane | Reaction with OH radicals | Varies with OH concentration | nih.gov |

This table provides examples from related compounds to contextualize the potential atmospheric persistence of this compound.

Biotic Transformation and Biodegradation Potential

Microbial activity is a key driver for the degradation of many organic pollutants. The highly brominated nature of this compound suggests that its biodegradation will likely proceed under specific redox conditions, with anaerobic pathways often being more effective for highly halogenated compounds.

Under anaerobic (oxygen-deficient) conditions, a primary biodegradation pathway for highly halogenated compounds is reductive dehalogenation. nih.gov In this process, microorganisms use the halogenated compound as a terminal electron acceptor in their respiration, removing a halogen atom and replacing it with a hydrogen atom. nih.gov This process is also known as dehalorespiration. nih.gov

For this compound, this would involve the sequential removal of bromine atoms. For instance: C₃H₄Br₄ + 2e⁻ + H⁺ → C₃H₄Br₃• + Br⁻ → C₃H₅Br₃ + Br⁻

This process typically results in the formation of less halogenated, and often less toxic, daughter products. Studies on polybrominated diphenyl ethers (PBDEs) and brominated phenols have shown that anaerobic microbial consortia in sediments and sludge can effectively carry out debromination. nih.govnih.govberkeley.edu The rate and extent of reductive dehalogenation can depend on the availability of suitable electron donors (like hydrogen or simple organic acids) and the specific microbial populations present. nih.gov The process generally becomes slower as the number of halogen substituents decreases. berkeley.edu Given its structure, this compound could undergo stepwise reductive debromination to form various tribromo-, dibromo-, and monobromopropanes, and eventually propane (B168953).

Under aerobic (oxygen-rich) conditions, the initial step in the biodegradation of alkanes and some haloalkanes is often an oxidation reaction catalyzed by enzymes such as monooxygenases or dioxygenases. researchgate.netresearchgate.netnih.gov These enzymes activate the molecule by inserting one or two oxygen atoms, making it more water-soluble and susceptible to further metabolism. researchgate.net

The initial attack on an alkane chain can occur at a terminal or subterminal carbon. nih.gov For this compound, the terminal methyl group would be a likely site for initial oxidation by an alkane monooxygenase, leading to the formation of a primary alcohol: CH₃-CBr₂-CHBr₂ + O₂ + 2H⁺ + 2e⁻ → HOCH₂-CBr₂-CHBr₂ + H₂O

This alcohol can be further oxidized to an aldehyde and then a carboxylic acid, which can then enter central metabolic pathways like β-oxidation. researchgate.net While high levels of halogenation can sometimes inhibit aerobic degradation, some aerobic bacteria have been shown to degrade polybrominated compounds. ucanr.edunih.govnih.gov For example, bacteria capable of degrading polychlorinated biphenyls (PCBs) have demonstrated the ability to degrade PBDEs with fewer than six bromine atoms. ucanr.edu The aerobic degradation of this compound may be challenging for microorganisms due to the compound's potential toxicity and the steric hindrance caused by the bromine atoms, but it cannot be entirely ruled out, especially by specialized microbial strains.

Environmental Partitioning and Mobility Modeling

The environmental partitioning of a chemical describes its distribution among different environmental compartments, such as air, water, soil, and biota. This behavior is governed by its physical and chemical properties, including water solubility, vapor pressure, the octanol-water partition coefficient (Kₒw), the soil organic carbon-water partition coefficient (Kₒc), and the Henry's Law constant (H).

Soil Organic Carbon-Water Partition Coefficient (Kₒc): This value indicates the tendency of a chemical to adsorb to soil and sediment organic matter. A higher Kₒc value suggests stronger adsorption and lower mobility in soil and groundwater. regulations.govusda.gov Halogenated hydrocarbons can have a wide range of Kₒc values. Given its molecular weight and multiple bromine atoms, this compound is expected to have a moderate to high Kₒc, suggesting it will likely sorb to soil organic matter, limiting its mobility in groundwater. For comparison, the Kₒc for the less halogenated 1,3-dichloropropene is in the range of 18-60, classifying it as highly mobile. usda.gov

Henry's Law Constant (H): This constant describes the partitioning of a chemical between air and water at equilibrium. A higher Henry's Law constant indicates a greater tendency to volatilize from water into the air. cdc.gov Halogenated alkanes often have significant Henry's Law constants. For example, 1-bromopropane is known to volatilize readily from water. cdc.gov It is therefore expected that this compound will also exhibit a tendency to partition from surface waters into the atmosphere, where it would be subject to atmospheric degradation processes.

Modeling the mobility of this compound would require experimentally determined or accurately estimated values for these parameters. These models are crucial for predicting the compound's concentration and persistence in different environmental media following a release.

Table 3: Key Physicochemical Properties for Environmental Partitioning (Illustrative Examples)

| Parameter | Definition | Expected Trend for this compound | Significance |

|---|---|---|---|

| Water Solubility (S) | The maximum amount of a substance that can dissolve in water. | Low | Limits concentration in aquatic systems; influences bioavailability. |

| Vapor Pressure (VP) | The pressure exerted by a vapor in equilibrium with its condensed phases. | Low to Moderate | Influences the rate of volatilization from soil and water surfaces. |

| Octanol-Water Partition Coefficient (Kₒw) | The ratio of a chemical's concentration in octanol vs. water at equilibrium. | High | Indicates a tendency to bioaccumulate in fatty tissues. |

| Soil Organic Carbon-Water Partition Coefficient (Kₒc) | The ratio of a chemical adsorbed to organic carbon vs. dissolved in water. | Moderate to High | High values indicate low mobility in soil and potential for persistence in sediments. regulations.gov |

This table outlines the expected properties based on the structure of this compound and the behavior of similar halogenated compounds.

Biotransformation Studies in Environmental Systems

The environmental fate of this compound is significantly influenced by biotransformation processes, which involve the metabolic breakdown of the compound by microorganisms. While specific research on the biotransformation of this compound is limited, the degradation pathways can be inferred from studies on analogous halogenated hydrocarbons. Microbial degradation of such compounds is a critical mechanism for their removal from the environment. nih.govresearchgate.net Bacteria, in particular, have developed various enzymatic strategies to cleave carbon-halogen bonds, which is the initial and often rate-limiting step in the degradation of organohalogen compounds. mdpi.com

The primary mechanisms involved in the bacterial dehalogenation of aliphatic compounds include:

Reductive dehalogenation: This process involves the replacement of a halogen atom with a hydrogen atom. It is a key transformation pathway for highly halogenated compounds, especially under anaerobic conditions.

Oxidative dehalogenation: In this aerobic process, monooxygenase or dioxygenase enzymes incorporate oxygen into the molecule, leading to the removal of the halogen atom.

Hydrolytic dehalogenation: This mechanism, catalyzed by halidohydrolases, involves the replacement of a halogen atom with a hydroxyl group from water. mdpi.com

Dehydrohalogenation: This involves the elimination of a hydrogen and a halogen atom from adjacent carbon atoms, resulting in the formation of a double bond.

Given the structure of this compound, it is plausible that its biotransformation would proceed via one or more of these dehalogenation pathways. The presence of multiple bromine atoms suggests that reductive dehalogenation could be a significant initial step, particularly in anoxic environments like sediments and some groundwater aquifers.

While no studies have specifically identified the microorganisms capable of degrading this compound, research on other polybrominated and polychlorinated alkanes has identified various bacterial genera with dehalogenating capabilities. These include species of Pseudomonas, Rhodococcus, and various anaerobic bacteria. researchgate.net These organisms possess enzymes such as alkane hydroxylases and dehalogenases that are crucial for the breakdown of such compounds. mdpi.comnih.gov

The ultimate biodegradability of this compound would depend on the complete mineralization of its degradation intermediates. Following initial dehalogenation steps, the resulting partially dehalogenated propanes or propenes would likely enter central metabolic pathways to be further broken down into simpler molecules like carbon dioxide and water.

Hypothetical Biotransformation Pathway of this compound

Based on known microbial degradation mechanisms for similar compounds, a hypothetical biotransformation pathway for this compound can be proposed. The initial steps would likely involve sequential reductive or hydrolytic dehalogenation.

Interactive Data Table: Plausible Initial Dehalogenation Products of this compound

| Parent Compound | Potential Initial Transformation | Potential Product(s) | Enzyme Class Implicated |

| This compound | Reductive Debromination | 1,1,2-Tribromopropane | Reductive Dehalogenase |

| This compound | Hydrolytic Debromination | 1,1,2-Tribromo-1-propanol | Halidohydrolase |

| This compound | Dihaloelimination | 1,1-Dibromo-1-propene | Dehalogenase |

Further degradation of these initial products would continue through successive dehalogenation and oxidation steps. For example, 1,1,2-Tribromopropane could be further debrominated to dibromopropanes and monobromopropanes, eventually leading to propanol or propionic acid, which can be readily metabolized by a wide range of microorganisms.

Research Findings on Analogous Compounds

To illustrate the potential for biotransformation, findings from studies on other polyhalogenated alkanes are presented below. These studies highlight the types of microorganisms and degradation pathways that could be relevant for this compound.

Interactive Data Table: Microbial Degradation of Analogous Halogenated Alkanes

| Compound | Microorganism/Consortium | Degradation Pathway | Key Findings |

| 1,2-Dibromoethane | Ancylobacter aquaticus | Hydrolytic dehalogenation | Complete mineralization to CO2. |

| 1,2,3-Trichloropropane | Anaerobic consortium | Reductive dechlorination | Sequential dechlorination to 1,3-dichloropropene and then allyl chloride. |

| Hexachlorocyclohexane | Sphingobium sp. | Hydrolytic and reductive dehalogenation | Initial dehalogenation followed by ring cleavage. |

These examples demonstrate that microorganisms in both aerobic and anaerobic environments possess the enzymatic machinery to degrade polyhalogenated alkanes. The specific pathways and the efficiency of degradation are dependent on the structure of the compound, the environmental conditions, and the specific microbial populations present. While direct evidence for the biotransformation of this compound is currently lacking, the existing body of research on similar compounds strongly suggests that it is susceptible to microbial degradation.

Advanced Analytical Methods for Detection and Quantification of 1,1,1,2 Tetrabromopropane in Research Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex mixtures. For a semi-volatile compound like 1,1,1,2-tetrabromopropane, both gas and liquid chromatography can be employed, with the choice depending on the sample matrix, required sensitivity, and available instrumentation.

Gas chromatography coupled with mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile halogenated compounds like this compound. shimadzu.comnih.gov Its high resolving power combined with the definitive identification capabilities of mass spectrometry makes it ideal for trace-level analysis in complex matrices. oup.com

The methodology involves vaporizing the sample and separating its components in a gaseous mobile phase as it passes through a capillary column. For bromopropanes, columns with a non-polar stationary phase, such as those with 100% dimethylpolysiloxane (e.g., DB-1), are often effective. oup.com

Key aspects of GC-MS analysis for this compound include:

Injection Technique: Headspace sampling is particularly useful for volatile compounds in solid or liquid matrices, as it minimizes matrix interference. researchgate.net For liquid extracts, a splitless injection is typically used to maximize the transfer of the analyte onto the column for trace analysis.

Detector: While an Electron Capture Detector (ECD) offers exceptional sensitivity for halogenated compounds, a mass spectrometer provides superior selectivity and structural confirmation. researchgate.netresearchgate.net The MS detector ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio (m/z), and records their relative abundance. The presence of four bromine atoms in this compound results in a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of bromine isotopes (79Br and 81Br), aiding in its identification.

Trace Analysis: To achieve low detection limits, the mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode. publisso.de Instead of scanning the entire mass range, the detector focuses on specific characteristic ions of this compound, significantly enhancing the signal-to-noise ratio. oup.comresearchgate.net

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Agilent J&W DB-1 (30 m x 0.32 mm, 3.0 µm) or similar | Separation of analytes based on volatility and polarity. |

| Carrier Gas | Helium at 1.2 mL/min | Transports the sample through the column. |

| Oven Program | Initial 40°C (hold 10 min), ramp at 15°C/min to 220°C (hold 3 min) | Controls the separation by managing analyte volatility. |

| Injector Temp. | 140°C - 200°C | Ensures rapid vaporization of the sample. |

| Detector | Mass Spectrometer (MS) | Provides mass information for identification and quantification. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique creating reproducible fragmentation. |

| MS Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity for trace-level quantification. |

| Monitored Ions (m/z) | Molecular ions and characteristic fragment ions | Specific ions chosen for selective detection of the target compound. |

While GC-MS is often preferred for compounds like this compound, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) presents a viable alternative, particularly when dealing with less volatile analytes or when derivatization is to be avoided. researchgate.net HPLC separates compounds in a liquid mobile phase passing through a packed column.

For halogenated hydrocarbons, Reversed-Phase (RP) HPLC is the most common approach.

Stationary Phase: A C18 column is widely used, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, is typically employed to elute the compounds.

Detection: Coupling HPLC with tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity. Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used as the ionization source. Operating the MS/MS in Multiple Reaction Monitoring (MRM) mode allows for highly specific quantification by monitoring a specific fragmentation transition from a precursor ion to a product ion, minimizing background interference.

Spectroscopic Detection and Quantification Methods

Beyond mass spectrometry, other spectroscopic techniques can be used for the analysis of this compound, although they are generally more applicable for structural elucidation or quantification in simpler matrices.

UV-Visible Spectroscopy: Alkyl halides are known to absorb light in the ultraviolet region of the electromagnetic spectrum, which corresponds to electronic transitions. royalsocietypublishing.orgmasterorganicchemistry.com The absorption is typically a broad, continuous band rather than a sharp peak. According to the Beer-Lambert Law, the absorbance of light at a specific wavelength is directly proportional to the concentration of the analyte. longdom.orglibretexts.org While this principle allows for quantification, UV-Vis spectroscopy suffers from a lack of specificity, making it unsuitable for analyzing this compound in complex research matrices where other compounds may absorb in the same region. Its use is generally limited to situations where the compound is the primary component in a non-absorbing solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for structural determination. Quantitative NMR (qNMR) can also be used to determine the concentration of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration. ox.ac.ukacanthusresearch.com However, NMR is inherently less sensitive than mass spectrometry-based methods, making it challenging for trace quantification. Furthermore, the two NMR-active bromine isotopes, 79Br and 81Br, are quadrupolar nuclei, which results in very broad signals in the NMR spectrum, rendering them unsuitable for high-resolution quantitative analysis. oxinst.comhuji.ac.ilnih.gov Therefore, qNMR is more practical for assessing the purity of the neat compound or its concentration in synthetic reaction mixtures rather than for trace analysis in environmental samples.

Advanced Sample Preparation and Extraction Protocols for Environmental and Synthetic Samples

The quality of analytical data is heavily dependent on the sample preparation step. The goal is to efficiently extract this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.

Environmental Samples (Water & Soil): For aqueous samples, Solid Phase Extraction (SPE) is a widely used technique. nih.govresearchgate.net The water sample is passed through a cartridge containing a solid adsorbent (e.g., C18-bonded silica), which retains the organic analyte. The analyte is then eluted with a small volume of an organic solvent. For volatile compounds like this compound, Solid Phase Microextraction (SPME) is a powerful, solvent-free alternative. acs.orgresearchgate.net A fused-silica fiber coated with a stationary phase (e.g., polydimethylsiloxane) is exposed to the sample's headspace or directly immersed in it. The analyte partitions onto the fiber and is subsequently desorbed directly into the GC injector. helsinki.fi For soil and sediment samples, headspace SPME or solvent extraction followed by clean-up steps are common approaches.

Synthetic Samples: For samples originating from a chemical synthesis, a simple liquid-liquid extraction (LLE) is often sufficient. The reaction mixture is diluted with water and extracted with an immiscible organic solvent (e.g., dichloromethane (B109758) or hexane). The organic layer, containing the this compound, can then be concentrated and analyzed directly.

| Technique | Matrix | Principle | Advantages |

|---|---|---|---|

| Solid Phase Extraction (SPE) | Water | Analyte is adsorbed onto a solid phase from a liquid sample and then eluted with a solvent. | High concentration factor, good for larger sample volumes. |

| Headspace Solid Phase Microextraction (HS-SPME) | Water, Soil, Biological Fluids | Analyte partitions from the sample headspace onto a coated fiber, followed by thermal desorption in the GC inlet. | Solvent-free, simple, minimizes matrix effects. |

| Liquid-Liquid Extraction (LLE) | Synthetic Mixtures, Water | Analyte partitions between two immiscible liquid phases (e.g., aqueous and organic). | Simple, effective for high concentration samples. |

Method Validation and Quality Assurance in Chemical Analysis

To ensure that an analytical method produces reliable and accurate results, it must be thoroughly validated. scispace.comresearchgate.net Method validation is the process of demonstrating that a procedure is suitable for its intended purpose. gavinpublishers.com The key performance parameters are established through a series of experiments. demarcheiso17025.com

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. In MS-based methods, this is demonstrated by the absence of interfering peaks at the retention time and m/z of the analyte in blank matrix samples.

Linearity and Range: Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. This is typically assessed by analyzing a series of standards and evaluating the correlation coefficient (r²) of the calibration curve, which should ideally be ≥0.99.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and analyzed. Recoveries are typically expected to be within 80-120% for trace analysis.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., GC oven temperature, mobile phase composition). It provides an indication of its reliability during normal usage.

| Parameter | Description | Typical Acceptance Criterion for Trace Analysis |

|---|---|---|

| Specificity | Ability to measure only the target analyte. | No significant interference at the analyte's retention time in blank samples. |

| Linearity (r²) | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy (% Recovery) | Closeness to the true value. | 80% – 120% |

| Precision (% RSD) | Agreement between repeated measurements. | ≤ 15-20% at the LOQ |

| Limit of Quantification (LOQ) | Lowest concentration reliably quantified. | Signal-to-noise ratio ≥ 10; analyte must be quantifiable with acceptable precision and accuracy. |

| Robustness | Resistance to small changes in method parameters. | No significant impact on results from minor variations. |

Emerging Research Frontiers and Future Perspectives on 1,1,1,2 Tetrabromopropane

Exploration of Novel Catalytic Transformations

Development of Sustainable Synthetic Routes for the Chemical Compound

Detailed research into the development of sustainable or "green" synthetic routes specifically for 1,1,1,2-tetrabromopropane is not prominently featured in available scientific reports. While traditional methods for the synthesis of polyhalogenated alkanes exist, often involving the direct halogenation of hydrocarbons, the application of modern sustainable principles such as the use of greener solvents, catalytic methods to improve atom economy, and the use of renewable feedstocks for the synthesis of this compound has not been a focus of published studies. The development of such methods would be a key step towards environmentally benign production of this and related compounds.

In Silico Screening for New Applications and Reactivity

Computational or in silico screening has become a powerful tool in chemical research for predicting the properties, reactivity, and potential applications of molecules, thereby guiding experimental work. However, there is no significant body of research that applies these in silico methods to this compound. Such studies could predict its binding affinity to biological targets, its potential as a material science building block, or its reactivity in various chemical environments. The absence of this research indicates a missed opportunity to virtually explore the potential of this compound.

Advanced Spectroscopic Studies of Reaction Intermediates

The study of reaction intermediates is crucial for understanding reaction mechanisms and optimizing chemical processes. Advanced spectroscopic techniques are instrumental in identifying and characterizing these transient species. In the context of reactions involving this compound, there is a lack of published studies that employ such advanced spectroscopic methods to investigate its reaction intermediates. Research in this area would provide fundamental insights into its chemical behavior.

Interdisciplinary Research Integrating Environmental and Synthetic Chemistry Perspectives

The environmental fate and impact of halogenated compounds are of significant concern. Interdisciplinary research that combines synthetic chemistry with environmental science is essential for developing chemicals with reduced environmental persistence and toxicity. For this compound, there is a scarcity of research that integrates these perspectives. Studies on its biodegradability, atmospheric lifetime, and potential for bioaccumulation, conducted in parallel with the development of environmentally friendly synthetic and degradation pathways, are currently not available in the scientific literature. Such research would be critical for a holistic understanding of the compound's lifecycle and its potential environmental implications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.